molecular formula C3H3BrN2 B114398 4-Bromo-1H-imidazole CAS No. 2302-25-2

4-Bromo-1H-imidazole

Cat. No.: B114398
CAS No.: 2302-25-2
M. Wt: 146.97 g/mol
InChI Key: FHZALEJIENDROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with a bromine atom at the fourth position. This compound is a valuable building block in organic synthesis due to its unique chemical properties and reactivity. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other functional materials .

Mechanism of Action

Target of Action

4-Bromo-1H-imidazole is a heterocyclic compound that has been found to have significant physiological activity . It is known to act as a functional base in the active centers of many natural enzymes . This means that it plays a crucial role in facilitating many important biochemical reactions .

Mode of Action

Its role as a functional base in enzyme active centers suggests that it likely interacts with its targets by participating in biochemical reactions . This could involve acting as a catalyst or a ligand, helping to drive reactions forward and enhance their efficiency .

Biochemical Pathways

This compound is involved in a variety of biochemical pathways due to its role in enzyme active centers . While the specific pathways affected can vary depending on the enzyme and the biological context, they are likely to be numerous and diverse given the widespread use of imidazole in biological systems .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents . This suggests that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role in numerous biochemical reactions . By acting as a functional base in enzyme active centers, it can influence the rate and outcome of these reactions, potentially affecting a wide range of cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility suggests that it may be more effective in polar environments . Additionally, factors such as pH and temperature could potentially affect its stability and activity, as these can influence the state of the imidazole ring and hence its ability to participate in reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-imidazole typically involves the bromination of imidazole. One common method is the direct bromination of imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of brominating agents that offer better control over the reaction conditions. These methods ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1H-imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, aminoimidazoles, and other heterocyclic compounds .

Comparison with Similar Compounds

  • 4-Chloro-1H-imidazole
  • 4-Iodo-1H-imidazole
  • 4-Fluoro-1H-imidazole

Comparison: 4-Bromo-1H-imidazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications .

Biological Activity

4-Bromo-1H-imidazole is a heterocyclic compound with significant biological activity and utility in medicinal chemistry. This article provides a comprehensive overview of its biological properties, including its mechanism of action, synthetic applications, and relevant case studies.

This compound has the molecular formula C3_3H3_3BrN2_2 and a molecular weight of approximately 135.97 g/mol. It features a bromine atom at the 4-position of the imidazole ring, which influences its reactivity and biological interactions. The compound is characterized by its moderate lipophilicity, indicated by a consensus log Po/w_o/w value of 1.01, suggesting good membrane permeability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, it has been tested against strains of bacteria and fungi, demonstrating efficacy in inhibiting growth. In a study focused on imidazole derivatives, compounds similar to this compound showed significant activity against Staphylococcus aureus and Candida albicans , indicating its potential as an antimicrobial agent .

The mechanism through which this compound exerts its biological effects often involves interference with nucleic acid synthesis or protein function. Its ability to act as a ligand in palladium-catalyzed reactions allows it to form various derivatives that may enhance its biological activity . For instance, derivatives synthesized from this compound have been shown to possess improved anti-inflammatory and anticancer properties.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various bioactive compounds. It can be utilized in palladium-catalyzed amination reactions to produce aminoimidazoles, which are valuable in drug development. Table 1 summarizes the results from a study that explored the coupling reactions involving this compound:

EntryPrecatalystLigandConversion (%)Yield (%)
1P1L12713
2P2L270
3P3L310077
4P4L410085
5P5L540
6P6L680

This table highlights the effectiveness of different ligands in facilitating the conversion of this compound into amine derivatives, showcasing its versatility as a synthetic building block .

Case Study: Antimicrobial Activity

In a notable study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazole using this compound as a starting material. The resulting compounds were tested for antimicrobial efficacy against various pathogens. The study found that certain derivatives exhibited enhanced activity compared to the parent compound, suggesting that modifications at different positions on the imidazole ring could significantly influence biological outcomes .

Case Study: Anti-Cancer Potential

Another significant investigation focused on the anticancer properties of compounds derived from this compound. These studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines, providing a promising avenue for developing new chemotherapeutics . The mechanism involved modulation of key signaling pathways related to cell survival and proliferation.

Properties

IUPAC Name

5-bromo-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2/c4-3-1-5-2-6-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZALEJIENDROK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177574
Record name 1H-Imidazole, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2302-25-2
Record name 4-Bromoimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2302-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromoimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromoimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromoimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Imidazole, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Bromoimidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9S8CMG5AD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1H-imidazole
Reactant of Route 2
4-Bromo-1H-imidazole
Reactant of Route 3
4-Bromo-1H-imidazole
Reactant of Route 4
4-Bromo-1H-imidazole
Reactant of Route 5
4-Bromo-1H-imidazole
Reactant of Route 6
4-Bromo-1H-imidazole
Customer
Q & A

Q1: What is the role of 4-Bromo-1H-imidazole in synthesizing photocatalytic materials?

A1: this compound acts as a ligand source during the post-synthetic modification of Zeolitic Imidazolate Frameworks (ZIFs). Specifically, it participates in a dual ligand and cation exchange process with ZIF-8. This process, alongside the incorporation of Manganese, creates the MCS@ZIF-8-MB heterojunction catalyst. [] This modified material demonstrates enhanced photocatalytic activity for hydrogen production.

Q2: How does the crystal structure of this compound contribute to its properties?

A2: The crystal structure of this compound has been determined to be monoclinic with the space group P21/c. [] While the provided abstracts don't directly correlate this structure to its function in photocatalytic material synthesis, understanding the arrangement of molecules within the crystal lattice can provide insights into its reactivity and potential interactions with other molecules during the synthesis process.

Q3: What are the advantages of using this compound in creating the MCS@ZIF-8-MB heterojunction catalyst?

A3: While the abstracts do not explicitly compare the use of this compound to other potential ligands, its incorporation into the ZIF-8 framework through ligand and cation exchange contributes to the enhanced hydrogen production efficiency of the final MCS@ZIF-8-MB catalyst. [] This suggests that the presence of this compound within the structure likely facilitates electron transfer processes or influences the electronic properties of the catalyst in a way that favors hydrogen production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.